6-Methoxynaphthalen-1-amine
CAS No.: 5302-77-2
Cat. No.: VC1970645
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5302-77-2 |
---|---|
Molecular Formula | C11H11NO |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 6-methoxynaphthalen-1-amine |
Standard InChI | InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 |
Standard InChI Key | CMKNPNIVLBZAPR-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=CC=C2)N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CC=C2)N |
Introduction
Chemical Identity and Properties
6-Methoxynaphthalen-1-amine (CAS No. 5302-77-2) is a naphthalene derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound features a naphthalene backbone with an amine group at position 1 and a methoxy group at position 6. This structural arrangement confers specific chemical and physical properties that make it valuable for various applications.
Identification Parameters
Table 1: Key Identification Parameters of 6-Methoxynaphthalen-1-amine
Structural Descriptors
The compound can be structurally described using various chemical notations:
Synthesis Methods
Several synthetic routes have been established for the preparation of 6-Methoxynaphthalen-1-amine, making it accessible for research and application purposes.
Reduction of Nitro Derivatives
One common synthetic approach involves the reduction of 6-methoxy-1-nitronaphthalene using reducing agents such as iron powder or tin(II) chloride in hydrochloric acid. This method effectively converts the nitro group to an amine group while preserving the methoxy substituent.
Skraup Reaction Pathway
Research by Kshirsagar et al. describes a synthesis pathway involving the Skraup reaction to produce 6-methoxy-8-nitroquinoline, followed by reduction and subsequent modifications to yield various 6-methoxynaphthalen-1-amine derivatives .
Chemical Reactions
6-Methoxynaphthalen-1-amine demonstrates diverse chemical reactivity, particularly owing to the amine and methoxy functional groups.
Oxidation Reactions
The amine group can undergo oxidation to form corresponding nitroso or nitro derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions
Further reduction of the amine group can lead to secondary or tertiary amines. Reagents like lithium aluminum hydride or catalytic hydrogenation are typically employed for such transformations.
Substitution Reactions
The methoxy group can participate in nucleophilic aromatic substitution reactions when treated with strong nucleophiles, potentially yielding derivatives such as 6-hydroxy-1-naphthylamine.
Derivatization Reactions
A significant application of 6-Methoxynaphthalen-1-amine is in the synthesis of Schiff bases through condensation reactions with aldehydes. These derivatives have been extensively studied for their biological activities, particularly antibacterial properties .
Biological Activity
Antibacterial Properties
One of the most notable biological activities of 6-Methoxynaphthalen-1-amine and its derivatives is their antibacterial effect. Research by Kshirsagar et al. demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of 6-Methoxynaphthalen-1-amine Derivatives
Bacterial Strain | Type | Susceptibility |
---|---|---|
Staphylococcus aureus | Gram-positive | High |
Bacillus subtilis | Gram-positive | High |
Escherichia coli | Gram-negative | Moderate to High |
Klebsiella pneumoniae | Gram-negative | Moderate to High |
The antibacterial activity was assessed by measuring the zone of inhibition (ZOI) at a concentration of 1000 µg/mL, with several derivatives showing superior activity compared to standard antibacterial drugs .
Sigma Receptor Binding
Berardi et al. investigated N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] derivatives for their binding affinity and selectivity toward sigma receptors, particularly the σ₁ subtype. These compounds exhibited noteworthy binding profiles, with some derivatives showing high potency (Ki = 0.030 nM) and good selectivity (597-fold relative to σ₂ receptor) .
Table 3: Selected Sigma Receptor Binding Data for Key Derivatives
Compound | σ₁ Binding (Ki, nM) | Selectivity (σ₁/σ₂) |
---|---|---|
Compound 31 | 0.030 | 597-fold |
Compound 26 | 0.35 | 680-fold |
These findings suggest potential applications of these derivatives in tumor research and therapy, with some compounds demonstrating antiproliferative activity in rat C6 glioma cells (EC₅₀ values as low as 15.0 μM) .
Structure-Activity Relationships
Analysis of various derivatives of 6-Methoxynaphthalen-1-amine has revealed important structure-activity relationships that influence their biological properties.
Effect of Substitution Patterns
The position and nature of substituents on the naphthalene ring significantly affect the biological activity of these compounds. For instance, the presence of the methoxy group at position 6 appears to enhance antibacterial activity compared to unsubstituted analogues .
Side Chain Modifications
Comparison with Related Compounds
6-Ethoxynaphthalen-1-amine
6-Ethoxynaphthalen-1-amine (CAS: 837428-13-4) is a closely related compound where the methoxy group is replaced by an ethoxy group. This structural modification alters the compound's physical and chemical properties, potentially affecting its biological activity.
6-Methoxy-1-naphthalenemethanamine
6-Methoxy-1-naphthalenemethanamine (CAS: 57382-44-2) differs from 6-Methoxynaphthalen-1-amine by the presence of a methylene group between the naphthalene ring and the amine functionality. This structural variation may influence receptor binding and biological activity profiles .
Table 4: Comparison of Key Properties Between Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
6-Methoxynaphthalen-1-amine | C₁₁H₁₁NO | 173.21 | 5302-77-2 |
6-Ethoxynaphthalen-1-amine | C₁₂H₁₃NO | 187.24 | 837428-13-4 |
6-Methoxy-1-naphthalenemethanamine | C₁₂H₁₃NO | 187.24 | 57382-44-2 |
Applications in Research and Industry
Medicinal Chemistry
6-Methoxynaphthalen-1-amine serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly antibacterial and potentially anticancer compounds .
Chemical Synthesis
The compound functions as a versatile intermediate in the synthesis of more complex organic molecules with potential applications in materials science and pharmacology .
Enzyme Inhibition Studies
Kinetic studies involving derivatives of 6-Methoxynaphthalen-1-amine have revealed insights into enzyme inhibition mechanisms. For instance, Lineweaver-Burk plot analysis of compound 3j showed that Vmax remains unchanged without significantly affecting the slopes, suggesting specific modes of enzyme interaction .
Future Research Directions
Several promising avenues for future research on 6-Methoxynaphthalen-1-amine can be identified:
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Further exploration of structure-activity relationships to optimize biological activity and selectivity
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Investigation of potential synergistic effects when combined with established antibacterial or anticancer agents
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Development of targeted drug delivery systems incorporating 6-Methoxynaphthalen-1-amine derivatives
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Exploration of additional biological activities beyond the currently established antibacterial and potential anticancer properties
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